REACTION_SMILES
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[Br-:20].[CH3:9][C:10]1([CH3:19])[N:11]([O:12])[C:13]([CH3:14])([CH3:15])[CH2:16][CH2:17][CH2:18]1.[Cl:22][O-:23].[Cl:33][CH2:34][Cl:35].[K+:21].[Na+:24].[Na+:30].[Na+:32].[O-:26][C:27]([OH:28])=[O:29].[O:1]1[CH:2]([CH2:7][OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]1.[OH-:31].[OH2:25]>>[O:1]1[CH:2]([C:7](=[O:8])[OH:26])[CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC1(C)CCCC(C)(C)N1O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[O-]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CCCCO1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |